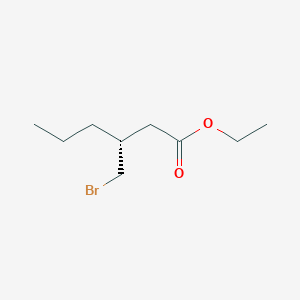

(R)-Ethyl 3-(bromomethyl)hexanoate

Vue d'ensemble

Description

(R)-Ethyl 3-(bromomethyl)hexanoate is a useful research compound. Its molecular formula is C9H17BrO2 and its molecular weight is 237.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

It’s known that “®-ethyl 3-(bromomethyl)hexanoate” is used as a reagent in the biocatalytic route to the novel antiepileptic drug brivaracetam . This suggests that it may play a role in the synthesis of brivaracetam, which is known to act on the synaptic vesicle protein SV2A, thought to be involved in the regulation of vesicle exocytosis .

Activité Biologique

(R)-Ethyl 3-(bromomethyl)hexanoate is an organic compound with notable applications in medicinal chemistry, particularly as a precursor in the synthesis of the antiepileptic drug brivaracetam. This article explores its biological activity, mechanisms, and significance in pharmaceutical research.

- Molecular Formula : C9H17BrO2

- Molecular Weight : 237.14 g/mol

- CAS Number : 1956435-91-8

The compound features a bromomethyl group attached to a hexanoate backbone, contributing to its reactivity and utility in synthetic pathways. Its structure is pivotal for its role in biocatalysis, where it serves as a key intermediate in the production of brivaracetam, which modulates ion channels in neuronal cells to control seizures.

While this compound itself does not exhibit direct biological activity, its derivative, brivaracetam, functions by inhibiting voltage-gated sodium channels and modulating neurotransmitter release. This action helps stabilize neuronal excitability and prevent seizure activity . The compound's bromomethyl group enhances its lipophilicity, potentially increasing its biological efficacy and facilitating enzyme-catalyzed reactions.

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, often involving biocatalytic routes that enhance stereoselectivity and reduce environmental impact compared to traditional chemical synthesis. Its primary application lies in the pharmaceutical industry as a precursor for brivaracetam, which has gained attention for its efficacy against epilepsy.

Synthesis Pathway Overview

| Step | Description |

|---|---|

| 1 | Starting with ethyl hexanoate or similar compounds. |

| 2 | Introduction of the bromomethyl group through halogenation reactions. |

| 3 | Conversion into brivaracetam via enzymatic or chemical methods involving amine coupling. |

Case Studies and Research Findings

Research indicates that compounds structurally related to this compound often exhibit significant biological properties. For instance:

- Antiepileptic Activity : Brivaracetam has shown effectiveness in reducing seizure frequency in patients with epilepsy, emphasizing the importance of this compound as a precursor .

- Biocatalytic Efficiency : Studies highlight the advantages of using this compound in biocatalysis over traditional methods, including higher yields and reduced byproduct formation.

Comparative Analysis of Related Compounds

The following table compares this compound with similar compounds that share structural features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (R)-3-Bromomethylhexanoic Acid | C9H17BrO2 | Direct precursor; more polar than ethyl ester |

| Ethyl Hexanoate | C8H16O2 | Simple ester; widely used in food industry |

| Ethyl 4-bromobutanoate | C7H13BrO2 | Shorter chain; different reactivity profile |

Applications De Recherche Scientifique

Precursor for Brivaracetam

(R)-Ethyl 3-(bromomethyl)hexanoate is primarily recognized for its role as an intermediate in the synthesis of Brivaracetam , an antiepileptic drug. Brivaracetam acts by modulating sodium and potassium ion channels in neuronal cells, thus reducing neuronal hyperexcitability and controlling seizures . The biocatalytic process utilizing this compound allows for more efficient synthesis routes, highlighting its significance in medicinal chemistry.

Biocatalysis

The compound serves as a reagent in biocatalytic reactions, utilizing enzymes or whole cells to facilitate chemical transformations. This application is particularly valuable in green chemistry, where the aim is to reduce environmental impact by using biological systems . The bromomethyl group enhances the compound's lipophilicity, which can improve the efficiency of enzyme-catalyzed reactions .

Case Study 1: Synthesis of Brivaracetam

In a recent study, researchers demonstrated an efficient synthetic route to Brivaracetam using this compound as a key intermediate. The reaction conditions were optimized to maximize yield while minimizing by-products. This approach not only streamlined the synthesis but also reduced the overall environmental footprint of the process .

Case Study 2: Enzyme-Catalyzed Reactions

Another investigation focused on the use of this compound in enzyme-catalyzed reactions for synthesizing various derivatives. The study highlighted how different enzymes could selectively replace the bromine atom with various nucleophiles, leading to diverse products with potential pharmaceutical applications.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

Due to the electrophilic nature of the bromomethyl group, (R)-Ethyl 3-(bromomethyl)hexanoate primarily undergoes nucleophilic substitution reactions. In these reactions, the bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives. This property is crucial for its role as an intermediate in the synthesis of other complex molecules, including pharmaceuticals.

Esterification and Hydrolysis

Depending on the reaction conditions and reagents used, this compound may participate in other chemical transformations such as esterification and hydrolysis. The synthesis of ethyl 3-(bromomethyl)hexanoate primarily involves the esterification of 3-(bromomethyl)hexanoic acid with ethanol, typically requiring a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is conducted under reflux conditions to ensure complete conversion from acid to ester.

Role as an Intermediate

This compound is a key intermediate in the synthesis of various compounds. Its bromomethyl group's reactivity allows for diverse chemical transformations, making it a valuable building block in organic synthesis.

Other Reactions

This compound exhibits reactivity typical of alkyl bromides and esters:

-

Alkylation: The compound can be used as an alkylating agent, adding the 3-(bromomethyl)hexanoate group to other molecules .

-

Reductive amination: It can undergo reductive amination to introduce amine functionalities .

-

Cyclization: It can be used in cyclization reactions to form cyclic compounds .

Comparison with Similar Compounds

The specific bromomethyl substitution on the hexanoate chain influences the reactivity and application potential of Ethyl 3-(bromomethyl)hexanoate in synthetic chemistry.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl Hexanoate | Simple ester, widely used in the food industry | |

| (R)-3-Bromomethylhexanoic Acid | Direct precursor; more polar than ethyl ester | |

| Ethyl 4-bromobutanoate | Shorter chain; different reactivity profile |

Q & A

Q. What synthetic methodologies are effective for preparing (R)-Ethyl 3-(bromomethyl)hexanoate with high enantiomeric purity?

Level: Basic

Methodological Answer:

The synthesis typically involves bromination of a precursor such as ethyl 3-(hydroxymethyl)hexanoate. A common approach is using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) under anhydrous conditions to replace the hydroxyl group with bromine. For enantioselective synthesis, chiral catalysts or enzymatic resolution may be employed to retain the (R)-configuration. For example, highlights the use of bromo compounds in ester synthesis, where reaction conditions (e.g., reflux in chloroform with triethylamine) and purification via column chromatography are critical for yield and purity .

Q. How does the stereochemistry (R-configuration) influence the reactivity of this compound in nucleophilic substitution reactions?

Level: Advanced

Methodological Answer:

The R-configuration affects spatial accessibility of the bromomethyl group, influencing reaction kinetics and selectivity. For instance, in SN2 reactions, the stereochemistry may lead to inversion or retention of configuration depending on the nucleophile and solvent. demonstrates that bromomethyl groups in cyclic ether syntheses require precise steric control, suggesting that bulky nucleophiles or solvents like DMF could alter reaction pathways . Computational modeling (e.g., DFT) is recommended to predict transition states and optimize conditions for desired stereochemical outcomes.

Q. What GC-MS parameters are optimal for characterizing this compound and its derivatives?

Level: Basic

Methodological Answer:

Gas chromatography (GC) with a polar stationary phase (e.g., DB-WAX) coupled with electron ionization (EI) mass spectrometry is effective. Key parameters include:

- Column temperature: 40°C (hold 2 min) to 250°C at 10°C/min.

- Ionization energy: 70 eV to fragment the bromomethyl group (distinctive isotopic pattern for Br at m/z 79/81).

emphasizes using retention indices and fragmentation patterns for identification, as shown in bourbon analysis for ethyl hexanoate derivatives . Calibration with authentic standards is critical for quantification.

Q. How does the bromomethyl group in this compound facilitate intramolecular cyclization reactions?

Level: Advanced

Methodological Answer:

The bromomethyl group acts as an electrophilic site, enabling nucleophilic attack by adjacent functional groups (e.g., amines or hydroxyls) to form cyclic structures. describes bromomethyl isoxazole derivatives undergoing cyclization under mild conditions (e.g., K₂CO₃ in acetonitrile), suggesting similar reactivity for this compound . Kinetic studies using NMR or IR spectroscopy can monitor intermediate formation, while solvent polarity adjustments (e.g., DMSO vs. THF) may modulate reaction rates.

Q. How does bromination alter the solubility and diffusion properties of ethyl hexanoate derivatives in aqueous matrices?

Level: Basic

Methodological Answer:

Bromination increases molecular polarity, reducing hydrophobicity compared to ethyl hexanoate. Partition coefficients (log P) can be experimentally determined using shake-flask methods or predicted via software (e.g., ACD/Labs). shows ethyl hexanoate’s diffusion in carrageenan matrices is minimally affected by matrix structure, but bromine’s electronegativity may enhance interactions with polar solvents, altering mass transfer rates .

Q. What is the inhibitory effect of this compound on anaerobic digestion processes?

Level: Advanced

Methodological Answer:

Brominated esters may exhibit toxicity at lower concentrations than non-halogenated analogs. reports ethyl hexanoate’s minimal inhibitory concentration (MIC) for biogas production, but bromine’s electronegativity likely lowers MIC due to microbial membrane disruption . Batch tests with varying concentrations (0.1–20 mM) and monitoring via volatile fatty acid (VFA) accumulation or ATP assays are recommended to quantify inhibition.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Level: Basic

Methodological Answer:

- Storage: In amber glass under inert gas (N₂/Ar) at 4°C to prevent hydrolysis.

- Handling: Use fume hoods, nitrile gloves, and eye protection. Avoid contact with oxidizing agents (risk of Br₂ release).

- Waste disposal: Neutralize with sodium bicarbonate before incineration. and outline general safety measures for brominated compounds, emphasizing ventilation and spill containment .

Propriétés

IUPAC Name |

ethyl (3R)-3-(bromomethyl)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO2/c1-3-5-8(7-10)6-9(11)12-4-2/h8H,3-7H2,1-2H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWPILIRWIBGKA-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)OCC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](CC(=O)OCC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.